![molecular formula C17H15ClF3NO4 B2564793 3-(((4-Chloro-2-(trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 384357-95-3](/img/structure/B2564793.png)
3-(((4-Chloro-2-(trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used. It would also discuss the yield and purity of the final product.Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry, and any notable structural features. It may also include information about its crystal structure, if applicable.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and reaction conditions. It would also discuss the mechanism of these reactions, if known.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and stability. It may also include information about its spectroscopic properties, such as its NMR or IR spectra.Applications De Recherche Scientifique
Electrochemical Behavior
The redox behavior of related 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media has been investigated, revealing insights into their electrolytic oxidation and reduction processes. These studies shed light on the electrochemical properties of similar compounds, potentially including "3-(((4-Chloro-2-(trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione," and offer a foundation for understanding their behavior in various chemical environments (Abou-Elenien et al., 1991).
Crystal Structures
Research focusing on the synthesis and crystal structures of 1,5-Dioxaspiro[5.5]undecane-2,4-dione derivatives highlights the importance of molecular interactions in the formation of complex structures. These studies provide valuable data on the molecular arrangement, bonding patterns, and overall structural integrity of spiro compounds, which are essential for understanding the physicochemical properties and potential applications of "3-(((4-Chloro-2-(trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione" and related molecules (Zeng et al., 2013).
Synthesis Methods
Innovative synthetic approaches for creating spiro compounds, including "3-(((4-Chloro-2-(trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione" and its analogs, have been developed. These methodologies not only enhance our understanding of chemical synthesis but also pave the way for the generation of novel compounds with specific properties and potential applications in various fields (Craig et al., 2016).
Antimicrobial Activity
Research into the antimicrobial activity of spiro compounds, including derivatives of "3-(((4-Chloro-2-(trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione," has shown promising results. These compounds exhibit significant activity against a range of bacterial and fungal pathogens, suggesting their potential as lead compounds for the development of new antimicrobial agents (Ghorab et al., 2017).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and environmental impact. It would also include information about how to handle and dispose of the compound safely.
Orientations Futures
This would involve a discussion of potential future research directions involving the compound. This could include potential applications, areas for further study, or improvements to its synthesis.
I hope this general information is helpful. If you have a specific question about a different compound, feel free to ask!
Propriétés
IUPAC Name |
3-[[4-chloro-2-(trifluoromethyl)anilino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO4/c18-10-4-5-13(12(8-10)17(19,20)21)22-9-11-14(23)25-16(26-15(11)24)6-2-1-3-7-16/h4-5,8-9,22H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELYZWHKDKQBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CNC3=C(C=C(C=C3)Cl)C(F)(F)F)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((4-Chloro-2-(trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

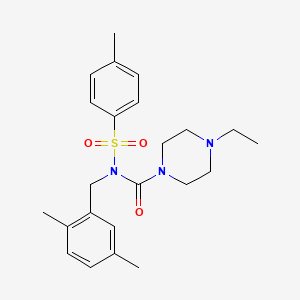
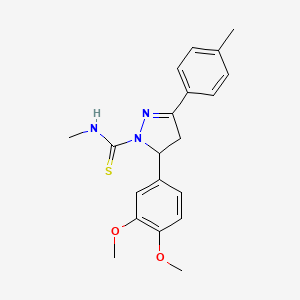
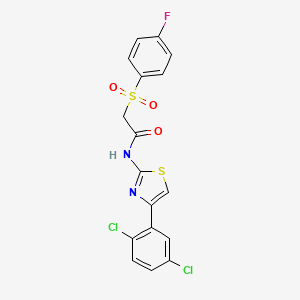
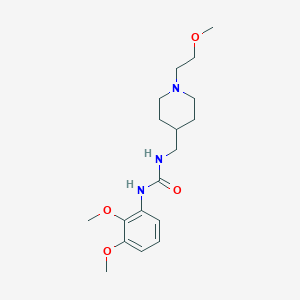
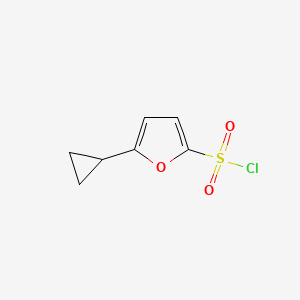
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea](/img/structure/B2564719.png)
![N-Cyclopentyl-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2564720.png)
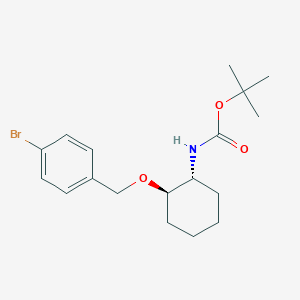
![methyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2564723.png)
![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2564724.png)
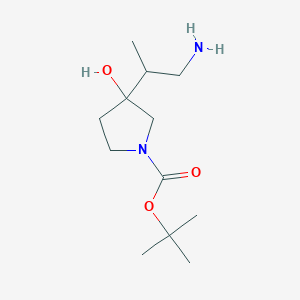
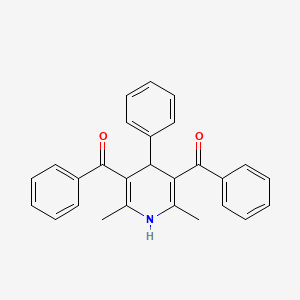
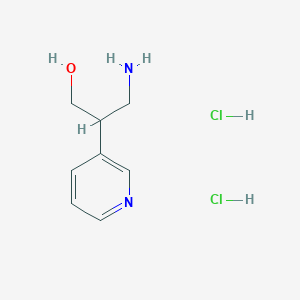
![2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2564730.png)